![molecular formula C7H5IN2S B096846 6-Iodobenzo[d]thiazol-2-amine CAS No. 16582-58-4](/img/structure/B96846.png)

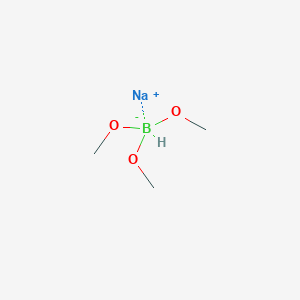

6-Iodobenzo[d]thiazol-2-amine

Übersicht

Beschreibung

6-Iodobenzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C7H5IN2S and its molecular weight is 276.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Non-covalent Interactions in Binding

Studies on 6-bromobenzo[d]thiazol-2-amine, a compound closely related to 6-Iodobenzo[d]thiazol-2-amine, have enhanced understanding of its role in binding with carboxylic acid derivatives. This includes the formation of anhydrous and hydrated multicomponent organic acid–base adducts, characterized by various methods like X-ray diffraction and infrared analysis. These interactions are crucial in understanding the compound's supramolecular assemblies (Jin et al., 2012).

Solid Support Synthesis

Solid support synthesis of 2,4-disubstituted thiazoles and aminothiazoles, involving 3-Iodobenzoic acid, showcases another application area. This synthesis process includes steps like Pd(0) coupling and bromination, leading to the formation of 2,4-disubstituted thiazoles or 2-aminothiazoles (Kazzouli et al., 2002).

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives from compounds like 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine indicates another application. These derivatives have shown potential anti-cancer activity, highlighting the role of such compounds in medicinal chemistry (Kumbhare et al., 2014).

Pd/Cu-mediated Synthesis

The Pd/Cu-mediated synthesis of 6-substituted imidazo[2,1-b]thiazoles from various iodobenzenes shows the compound's role in facilitating chemical reactions important in organic synthesis (Kamali et al., 2009).

Urease Enzyme Inhibition

Benzothiazole derivatives, such as 2-amino-6-arylbenzothiazoles, synthesized via Pd(0) Suzuki Cross Coupling Reactions, exhibit notable urease enzyme inhibition and nitric oxide scavenging activities. This highlights their biological significance (Gull et al., 2013).

Antimicrobial and Antioxidant Studies

Aminothiazole-linked metal chelates, including those synthesized from 1,3-thiazol-2-amine, have been studied for their antimicrobial properties and antioxidant correlations. These studies are significant in the field of pharmaceuticals and natural products (Noreen & Sumrra, 2021).

Corrosion Inhibition Studies

Thiazole derivatives have been researched for their corrosion inhibition performances on iron in sulfuric acid media, indicating their potential industrial applications (Berisha et al., 2015).

Quantum Chemical Analysis

Quantum chemical analysis of compounds like N‐(Pyridin‐2‐yl)thiazol‐2‐amine, which share structural similarities with this compound, reveals details like tautomeric preferences and divalent N(I) character. This is vital in understanding the electronic properties of these compounds (Bhatia et al., 2013).

Safety and Hazards

The safety information for 6-Iodobenzo[d]thiazol-2-amine includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Wirkmechanismus

Target of Action

This compound is a relatively new and under-studied molecule, and its specific biological targets are still under investigation .

Mode of Action

For instance, it can react with 4-nitrobenzaldehyde and indole to form addition products, α,α-disubstituted azolyl-amines . This suggests that 6-Iodobenzo[d]thiazol-2-amine might interact with its targets through similar chemical reactions, leading to changes in the targets’ structure or function .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown due to the lack of comprehensive studies on this compound .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2 and CYP2C19, two important enzymes involved in drug metabolism .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed, and at a temperature between 2-8°C to maintain its stability . The compound’s solubility can also affect its action. It has a low water solubility, which could influence its absorption and distribution in the body .

Eigenschaften

IUPAC Name |

6-iodo-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKLSFIAHMBOTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393304 | |

| Record name | 6-Iodobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16582-58-4 | |

| Record name | 6-Iodobenzo[d]thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

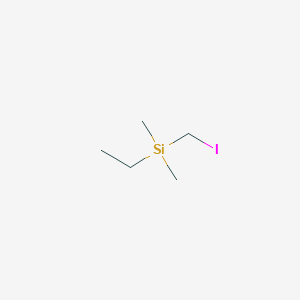

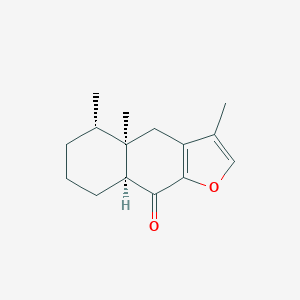

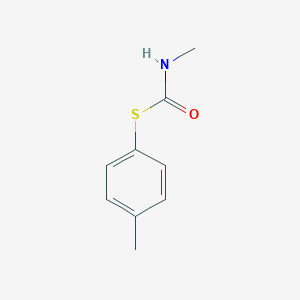

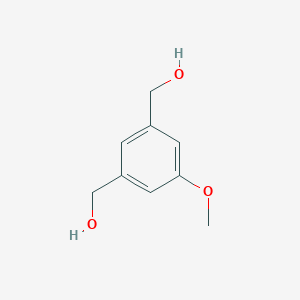

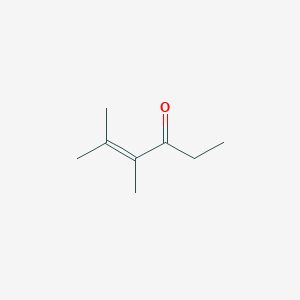

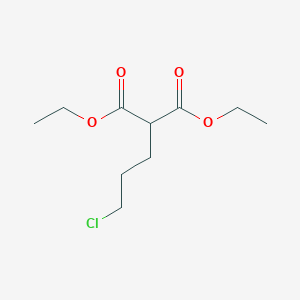

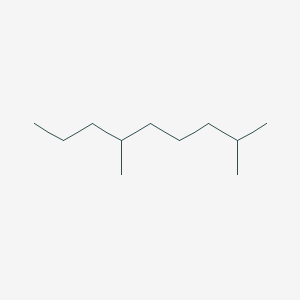

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethoxy-[2-[ethoxy(dimethyl)silyl]ethyl]-dimethylsilane](/img/structure/B96776.png)